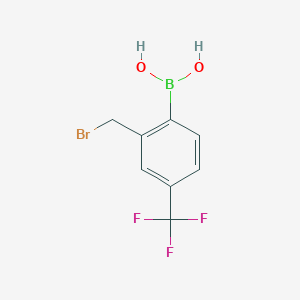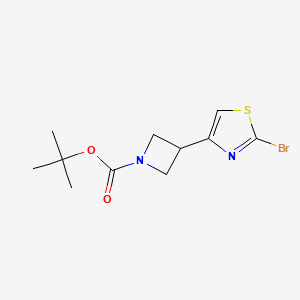
Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromo-substituted thiazole ring, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor with bromine to introduce the bromo group at the desired position.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate starting materials.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation and Reduction Products: Oxidized or reduced thiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
科学研究应用
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving thiazole and azetidine derivatives.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo group and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.
Tert-butyl 3-(2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)azetidine-1-carboxylate: Contains a boron-containing substituent.
Uniqueness
Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its imidazole counterparts. This uniqueness makes it valuable for specific applications where thiazole derivatives are preferred.
属性
分子式 |
C11H15BrN2O2S |
|---|---|
分子量 |
319.22 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
ZVAJDPUQFXDXOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


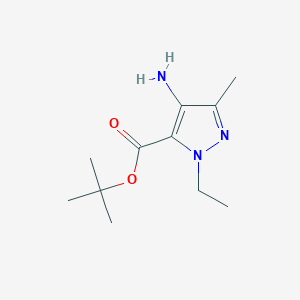

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)


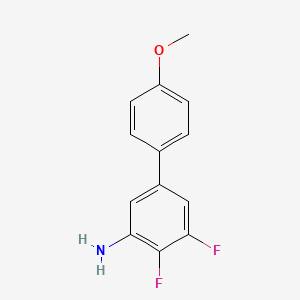



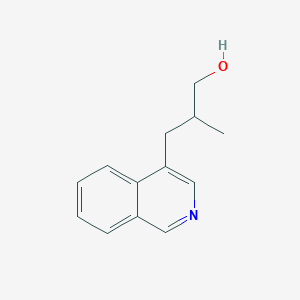
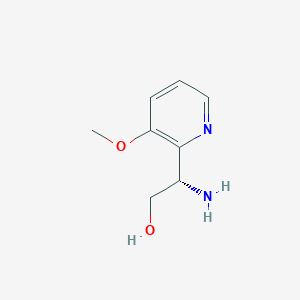
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
